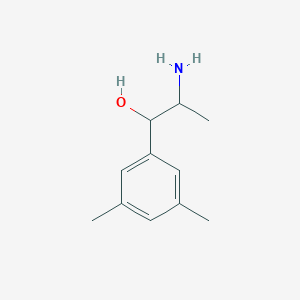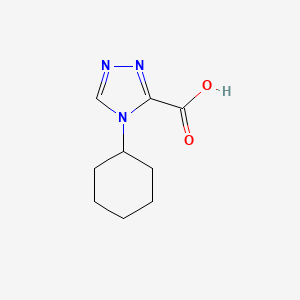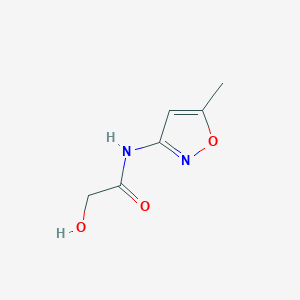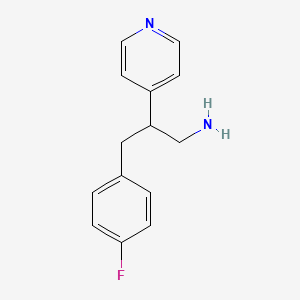
3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine is an organic compound that features a fluorophenyl group and a pyridinyl group attached to a propanamine backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, a Grignard reaction could be used to introduce the propanamine side chain.
Coupling with Pyridine: The intermediate could then be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the amine group, forming corresponding imines or nitriles.
Reduction: Reduction reactions could target the pyridine ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
Substitution: The fluorine atom on the phenyl ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation could yield imines, while reduction could produce hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of enzymes or receptors.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-(pyridin-4-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-2-(pyridin-4-yl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine could confer unique properties, such as increased metabolic stability or altered electronic properties, compared to its analogs.
Properties
Molecular Formula |
C14H15FN2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C14H15FN2/c15-14-3-1-11(2-4-14)9-13(10-16)12-5-7-17-8-6-12/h1-8,13H,9-10,16H2 |
InChI Key |
MNJFKHKRDPKZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C2=CC=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




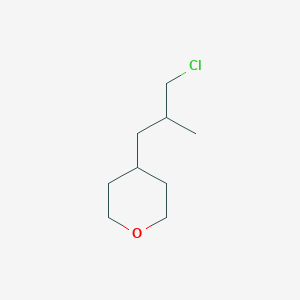

![1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)

![Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13174394.png)
